molecular formula C10H16 B14273850 2-Butyl-1-methylcyclopenta-1,3-diene CAS No. 169063-49-4

2-Butyl-1-methylcyclopenta-1,3-diene

Cat. No.: B14273850
CAS No.: 169063-49-4
M. Wt: 136.23 g/mol
InChI Key: NTIKKWJKGISRPD-UHFFFAOYSA-N
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Description

2-Butyl-1-methylcyclopenta-1,3-diene is an organic compound with the molecular formula C₁₀H₁₆ It is a derivative of cyclopentadiene, characterized by the presence of butyl and methyl substituents on the cyclopentadiene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-1-methylcyclopenta-1,3-diene can be achieved through several methods. One common approach involves the alkylation of cyclopentadiene with butyl and methyl halides under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentadiene, followed by the addition of the alkyl halides .

Industrial Production Methods

Industrial production of this compound may involve the use of catalytic processes to enhance yield and selectivity. For example, nickel-catalyzed reductive coupling of unsymmetrical internal alkynes has been reported as an efficient method for synthesizing highly substituted 1,3-dienes . This method offers high atom and step economy, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-1-methylcyclopenta-1,3-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

    Reduction: Hydrogenation of the double bonds in this compound can be achieved using catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Common Reagents and Conditions

    Oxidation: m-CPBA, potassium permanganate

    Reduction: Hydrogen gas, Pd/C catalyst

    Substitution: Halogens, acids, and bases

Major Products Formed

    Oxidation: Epoxides, ketones

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated derivatives, alkylated products

Mechanism of Action

The mechanism by which 2-Butyl-1-methylcyclopenta-1,3-diene exerts its effects depends on the specific reaction or applicationThe molecular targets and pathways involved can vary, but often include interactions with enzymes, receptors, and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butyl-1-methylcyclopenta-1,3-diene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other dienes. The presence of butyl and methyl groups can influence the compound’s stability, solubility, and overall reactivity, making it a valuable compound for specialized applications .

Properties

CAS No.

169063-49-4

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

2-butyl-1-methylcyclopenta-1,3-diene

InChI

InChI=1S/C10H16/c1-3-4-7-10-8-5-6-9(10)2/h5,8H,3-4,6-7H2,1-2H3

InChI Key

NTIKKWJKGISRPD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(CC=C1)C

Origin of Product

United States

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